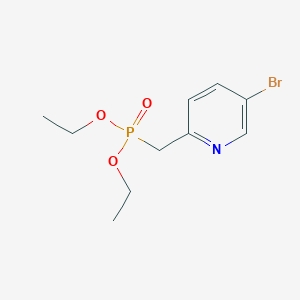

Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate

Description

Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate (CAS: 380893-73-2) is a brominated pyridine-derived phosphonate ester with the molecular formula C₁₀H₁₅BrNO₃P and a molecular weight of 308.11 g/mol . Structurally, it features a 5-bromo-substituted pyridinyl group linked to a methylphosphonate diethyl ester moiety. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and biologically active molecules. Its bromine atom and phosphonate group enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, making it valuable for constructing complex heterocyclic frameworks .

Properties

IUPAC Name |

5-bromo-2-(diethoxyphosphorylmethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrNO3P/c1-3-14-16(13,15-4-2)8-10-6-5-9(11)7-12-10/h5-7H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHRUJPAPFLBML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=NC=C(C=C1)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrNO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate typically involves the reaction of 5-bromopyridine-2-carbaldehyde with diethyl phosphite under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .

Scientific Research Applications

Scientific Research Applications

Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate serves as a versatile building block and reagent in organic reactions. Specific applications include:

- Chemistry: It is utilized in the synthesis of complex molecules and as a reagent in various organic reactions.

- Biology: It is studied for potential biological activities and interactions with biomolecules.

- Medicine: It is explored for potential therapeutic applications and as an intermediate in synthesizing pharmaceutical compounds.

- Industry: It is employed in producing specialty chemicals and materials.

Chemical Reactions

The compound undergoes several chemical reactions, which include:

- Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Oxidation Reactions: Oxidizing agents like potassium permanganate () or hydrogen peroxide () can be used to oxidize the compound.

- Reduction Reactions: Reducing agents like lithium aluminum hydride () or sodium borohydride () can be employed to reduce the compound.

The products of these reactions vary depending on the specific reagents and conditions, yielding derivatives with different functional groups or corresponding oxidized or reduced products.

The compound's biological activity is attributed to its potential as an enzyme inhibitor, interacting with specific enzymes involved in metabolic pathways. Studies suggest it may target enzymes in critical metabolic processes, but further research is required to elucidate these interactions fully. The brominated pyridine moiety may also enhance binding to biological targets, improving its inhibitory effects.

Antimicrobial properties have also been observed. It has demonstrated moderate activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and E. coli, suggesting potential for further exploration.

Case Studies and Research Findings

- Synthesis Method: this compound is synthesized through the reaction of 5-bromopyridine-2-carbaldehyde with diethyl phosphite, ensuring high purity and yields suitable for biological testing.

- Biological Evaluation: In vitro studies have shown that derivatives of this compound exhibit varying degrees of biological activity. For instance, certain derivatives tested for cytotoxic effects against cancer cell lines reveal potential applications in cancer therapy.

- Pharmacological Applications: The compound's ability to inhibit specific enzymes suggests potential therapeutic applications in drug development, particularly in targeting pathways associated with metabolic disorders or cancer.

Other Applications

Mechanism of Action

The mechanism of action of Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, and can participate in various chemical reactions that alter the structure and function of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonate Esters

Structural Features and Electronic Properties

Table 1: Structural and Electronic Comparisons

Key Observations :

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability increase reactivity in halogen-bonding interactions compared to chlorine .

- Phosphonate vs. Bisphosphonate: Bisphosphonates (e.g., Br₂PAMBPA) exhibit stronger binding to metal ions, relevant in osteoporosis therapeutics, whereas mono-phosphonates like the target compound are more versatile in nucleophilic substitutions .

- Fluorine Substitution : The fluoromethyl group in the 6-bromo derivative (CAS: 2416421-43-5) enhances metabolic stability and bioavailability in drug design .

Functional Differences :

- The target compound’s bromopyridinyl group is critical in designing nucleoside analogs (e.g., HIV protease inhibitors) due to its mimicry of natural substrates .

- Chlorinated phosphonates (e.g., ) show broader-spectrum antibacterial activity, attributed to their ability to disrupt cell membrane integrity via hydrogen bonding .

- Bisphosphonates like Br₂PAMBPA are prioritized in osteoporosis treatment but lack the synthetic flexibility of mono-phosphonates .

Biological Activity

Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in pharmacology.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 308.11 g/mol. The compound features a brominated pyridine moiety, which is significant for its biological interactions. The presence of the phosphonate group enhances its reactivity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It has been shown to interact with specific enzymes involved in metabolic pathways, potentially altering their activity. The brominated pyridine moiety may facilitate binding to biological targets, enhancing its inhibitory effects.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against various enzymes. Preliminary studies suggest it may target enzymes involved in critical metabolic processes, although further investigation is needed to fully elucidate these interactions.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies involving various bacterial strains, it demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and E. coli, showing promising results that warrant further exploration .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Methods : The compound is typically synthesized through the reaction of 5-bromopyridine-2-carbaldehyde with diethyl phosphite. This method ensures high purity and yields suitable for biological testing.

- Biological Evaluation : In vitro studies have shown that derivatives of this compound exhibit varying degrees of biological activity. For example, certain derivatives were tested for their cytotoxic effects against cancer cell lines, revealing potential applications in cancer therapy .

- Pharmacological Applications : The compound's ability to inhibit specific enzymes suggests potential therapeutic applications in drug development, particularly in targeting pathways associated with metabolic disorders or cancer.

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C10H15BrNO3P |

| Molecular Weight | 308.11 g/mol |

| Biological Activities | Enzyme inhibition, antimicrobial effects |

| Synthesis Method | Reaction of 5-bromopyridine-2-carbaldehyde with diethyl phosphite |

| Target Enzymes | Various metabolic enzymes |

| Tested Bacterial Strains | Staphylococcus aureus, E. coli |

Q & A

Q. What are the primary synthetic methodologies for Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate?

Answer: The synthesis of phosphonate derivatives like this compound often employs nucleophilic substitution or click chemistry. For example, details a regioselective synthesis using click chemistry , where diethyl (azido(benzamido)methyl)phosphonate reacts with 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole under Cu(I) catalysis. Key steps include:

- Reagent preparation : Use of anhydrous solvents (e.g., toluene) to minimize hydrolysis.

- Reaction monitoring : TLC or NMR to track progress.

- Purification : Column chromatography or crystallization for high yields (>90%) .

Q. How is structural characterization performed for this compound?

Answer: Structural elucidation combines 1D/2D NMR and X-ray crystallography :

- NMR : ¹H, ¹³C, and ³¹P NMR identify proton environments, carbon frameworks, and phosphorus bonding. highlights ³¹P NMR chemical shifts (δ ~20–30 ppm for phosphonate esters) and coupling patterns (e.g., P–O–CH₂CH₃ splitting) .

- X-ray crystallography : and provide bond metrics (e.g., P–C: ~1.81 Å, P–O: ~1.48–1.58 Å) and tetrahedral geometry around phosphorus. Hydrogen bonding (e.g., O–H⋯O) stabilizes crystal packing .

Q. What are the key reactivity patterns of this phosphonate in organic synthesis?

Answer: The bromopyridinyl group and phosphonate moiety enable diverse reactivity:

- Nucleophilic substitution : Bromine at the 5-position can undergo Suzuki coupling or amination.

- Phosphonate hydrolysis : Controlled acidic/basic conditions yield phosphonic acids for coordination chemistry.

- Cross-coupling : Pd-catalyzed reactions (e.g., Heck, Sonogashira) modify the pyridine ring. demonstrates thiadiazole ring formation via nucleophilic attack on the phosphonate-bound carbon .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Answer: Density Functional Theory (DFT) and molecular docking are critical:

- DFT : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, correlates P–C bond lengths (~1.81 Å) with stability against hydrolysis .

- Docking studies : Simulate binding to biological targets (e.g., enzymes, receptors). references antimicrobial activity via inhibition of bacterial cell wall synthesis, validated by molecular docking with penicillin-binding proteins .

Q. What experimental strategies resolve contradictions in biological activity data?

Answer: Discrepancies in bioactivity (e.g., antimicrobial potency) require:

- Dose-response assays : Establish IC₅₀ values under standardized conditions (pH, temperature).

- Metabolic stability tests : Assess degradation in serum or liver microsomes.

- Structural analogs : Compare substituent effects (e.g., replacing bromine with chlorine). notes that α-aminophosphonates with electron-withdrawing groups exhibit enhanced antibacterial activity due to increased electrophilicity .

Q. How do steric and electronic effects influence the compound’s coordination chemistry?

Answer: The bulky diethyl phosphonate and bromopyridinyl groups impose steric constraints, while the phosphoryl oxygen acts as a Lewis base.

- Steric effects : shows distorted tetrahedral geometry at phosphorus (bond angles: 101–116°) due to ethoxy groups.

- Electronic effects : The electron-deficient pyridine ring enhances metal coordination. For example, Cu(II) complexes of similar phosphonates () exhibit square-planar geometry, confirmed by UV-Vis and EPR .

Q. What advanced spectroscopic techniques validate reaction intermediates?

Answer:

- In-situ FTIR : Monitors P=O stretching (~1250 cm⁻¹) and C–Br (~600 cm⁻¹) during reactions.

- HRMS : Confirms intermediate masses (e.g., [M+H]⁺ with <2 ppm error).

- Variable-temperature NMR : Detects dynamic processes (e.g., rotamer interconversion in phosphonate esters). emphasizes ³¹P NMR’s sensitivity to conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.